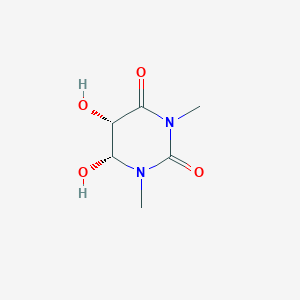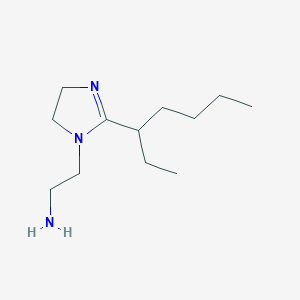![molecular formula C13H9N3O2S2 B14508887 N-[(1,3-Benzothiazol-2-yl)sulfanyl]-3-nitroaniline CAS No. 63504-13-2](/img/structure/B14508887.png)
N-[(1,3-Benzothiazol-2-yl)sulfanyl]-3-nitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1,3-Benzothiazol-2-yl)sulfanyl]-3-nitroaniline is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,3-Benzothiazol-2-yl)sulfanyl]-3-nitroaniline typically involves the condensation of 2-aminobenzenethiol with 3-nitroaniline under specific reaction conditions. One common method involves the use of a copper-catalyzed condensation reaction, which provides an efficient and convenient route to the desired product . The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide, and at elevated temperatures to facilitate the formation of the benzothiazole ring.
Industrial Production Methods
Industrial production of benzothiazole derivatives, including this compound, often involves large-scale synthesis using similar condensation reactions. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and catalyst concentration. Microwave-assisted synthesis has also been explored as a greener and more efficient alternative for the production of these compounds .
Analyse Chemischer Reaktionen
Types of Reactions
N-[(1,3-Benzothiazol-2-yl)sulfanyl]-3-nitroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like tin(II) chloride or iron powder in acidic medium are typically employed.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzothiazole derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of N-[(1,3-Benzothiazol-2-yl)sulfanyl]-3-nitroaniline involves its interaction with specific molecular targets and pathways. For example, benzothiazole derivatives have been shown to inhibit enzymes such as ubiquitin ligase and adenosine A2A receptor modulators . The compound may also exert its effects by binding to DNA or proteins, leading to the disruption of cellular processes and ultimately causing cell death in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(1,3-Benzothiazol-2-yl)-2-[(5-nitro-1,3-benzoxazol-2-yl)sulfanyl]acetamide
- N-(1,3-Benzothiazol-2-yl)-2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]acetamide
- 2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-(substituted)acetohydrazide compounds
Uniqueness
N-[(1,3-Benzothiazol-2-yl)sulfanyl]-3-nitroaniline is unique due to its specific combination of a benzothiazole ring and a nitroaniline moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential therapeutic effects further highlight its significance in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
63504-13-2 |
|---|---|
Molekularformel |
C13H9N3O2S2 |
Molekulargewicht |
303.4 g/mol |
IUPAC-Name |
N-(1,3-benzothiazol-2-ylsulfanyl)-3-nitroaniline |
InChI |
InChI=1S/C13H9N3O2S2/c17-16(18)10-5-3-4-9(8-10)15-20-13-14-11-6-1-2-7-12(11)19-13/h1-8,15H |
InChI-Schlüssel |
DNVNUXSTOZACLO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(S2)SNC3=CC(=CC=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N,N,5-Trimethyl[1,1'-biphenyl]-2-amine](/img/structure/B14508851.png)



![N-(Propan-2-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B14508862.png)

![[2,6-Dimethyl-4-(prop-2-yn-1-yl)phenyl]methanol](/img/structure/B14508871.png)

